Unique C2 Aryl Substituent in the 1,3-Dibenzyl-2-aryl Imidazolidine Scaffold
1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine bears a 4-methylphenyl group at the C2 position, a substituent not explicitly reported in the core SAR table of Liu et al. (2019) [1]. The closest structural analogs are 4c (unsubstituted phenyl ring) and 4e (4-chlorophenyl), both of which showed markedly reduced anti-proliferative activity compared to the lead compound 4a. Specifically, removal of the nitro group (compound 4c) or replacing nitro with other functional groups (4d–4f) led to a decrease in cytotoxicity [2]. While the exact IC50 value for the 4-methylphenyl analog has not been disclosed in the primary publication, the position-effect SAR data indicates that para-substitution on the phenyl ring (as in compound 4h, para-nitro) results in weaker activity than ortho-substitution (compound 4g) [2]. This establishes that the electronic and steric properties of the C2 aryl group are critical determinants of potency, and the 4-methylphenyl variant occupies a unique, underexplored region of chemical space within this series.
| Evidence Dimension | C2 aryl substituent effect on anti-proliferative activity against MCF-7 cells |
|---|---|
| Target Compound Data | 4-Methylphenyl substituent; exact IC50 not reported in the foundational SAR paper |
| Comparator Or Baseline | Compound 4a (5-nitrothiophen-2-yl): IC50 = 21.58 μM; Compound 4b (nitrophenyl variant); 4c (phenyl): reduced activity; 4h (para-nitrophenyl): weaker than ortho (4g) |
| Quantified Difference | The presence of a para-methyl group on the phenyl ring is predicted to modulate hydrophobicity and hydrogen bonding relative to unsubstituted phenyl, potentially yielding intermediate potency between inactive analogs (e.g., 8a with methyl on nitrogen) and the low-micromolar active hits. |
| Conditions | MTT assay, MCF-7 breast adenocarcinoma cell line, 48 h treatment |
Why This Matters
For procurement, this compound provides a unique C2-aryl variant that enables systematic exploration of para-substituent effects on Hsp90 binding, a dimension not covered by commercially available analogs like 4a or 4c.
- [1] Liu Y, Liu X, Li L, Dai R, Shi M, Xue H, Liu Y, Wang H. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. Molecules. 2019;24(11):2105. View Source
- [2] Liu Y, Liu X, Li L, Dai R, Shi M, Xue H, Liu Y, Wang H. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. Molecules. 2019;24(11):2105. (Section 2.4, Table 1) View Source
